molecular formula C10H9N3O B2767757 1-Isonicotinoylazetidine-3-carbonitrile CAS No. 2034418-24-9

1-Isonicotinoylazetidine-3-carbonitrile

Cat. No. B2767757
CAS RN: 2034418-24-9
M. Wt: 187.202
InChI Key: ZGIFFOKDAVUWDS-UHFFFAOYSA-N
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Description

1-Isonicotinoylazetidine-3-carbonitrile, also known as INAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic properties. This molecule is a member of the azetidine family of compounds and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Isonicotinoylazetidine-3-carbonitrile has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its binding affinity to specific receptors, metabolic stability, and toxicity profile. Some studies suggest that INAC derivatives could serve as antitumor agents, antimicrobial drugs, or anti-inflammatory compounds .

Anticancer Activity

INAC derivatives have demonstrated promising anticancer activity. These compounds inhibit cancer cell growth by interfering with critical cellular processes. Researchers have explored their effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies indicate that INAC derivatives may target specific signaling pathways involved in tumor progression .

Antimicrobial Properties

The antimicrobial potential of INAC derivatives has been investigated. These compounds exhibit inhibitory effects against bacteria, fungi, and parasites. Researchers have explored their activity against drug-resistant strains, making them potential candidates for novel antimicrobial therapies .

Anti-inflammatory Effects

INAC derivatives have shown anti-inflammatory properties. They modulate immune responses and reduce inflammation by targeting specific enzymes or cytokines. These findings suggest their potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Synthetic Methodology

1-Isonicotinoylazetidine-3-carbonitrile serves as a building block in organic synthesis. Researchers have developed efficient synthetic routes to access INAC derivatives, allowing for further exploration of their biological activities. These methods contribute to the field of synthetic chemistry and drug discovery .

Material Science

Although less explored, INAC derivatives may find applications in material science. Their unique structural features could lead to novel materials with specific properties, such as luminescence or conductivity. Researchers continue to investigate their potential in this area .

properties

IUPAC Name

1-(pyridine-4-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h1-4,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIFFOKDAVUWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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